Fesoterodine-d7 -

Fesoterodine-d7

Catalog Number: EVT-13581962
CAS Number:
Molecular Formula: C26H37NO3
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fesoterodine-d7 is a deuterated form of fesoterodine, a pharmacological agent primarily used in the treatment of overactive bladder syndrome. The compound is classified as an antimuscarinic agent, which acts by inhibiting muscarinic acetylcholine receptors, particularly the M3 subtype that is predominantly involved in bladder contraction. Fesoterodine-d7 is synthesized for use in pharmaceutical analytical testing and research, providing a stable isotope labeled standard for various studies.

Source and Classification

Fesoterodine-d7 is listed under the Chemical Abstracts Service number 1126611-84-4 and has a molecular formula of C26H30D7NO3 with a molecular weight of 418.62 g/mol. It falls into categories related to neurotransmission, nociception, memory, learning and cognition, as well as being relevant in studies concerning Parkinson's disease and schizophrenia .

Synthesis Analysis

The synthesis of fesoterodine-d7 typically involves several steps starting from the preparation of the intermediate compound 5-hydroxymethyl tolterodine. This intermediate is reacted with isobutyryl chloride to form fesoterodine-d7. The synthesis process often employs organic solvents and catalysts to facilitate the esterification reaction. Common techniques for purification include recrystallization and chromatography to ensure high purity levels (typically >95%) of the final product.

Technical Details

  • Starting Material: 5-hydroxymethyl tolterodine
  • Reagents: Isobutyryl chloride
  • Techniques: Organic solvents, catalysts, recrystallization, chromatography
  • Purity: >95%
Molecular Structure Analysis

Fesoterodine-d7 possesses a complex molecular structure characterized by its deuterated components. The molecular formula C26H30D7NO3 reflects the incorporation of deuterium atoms into specific positions on the molecule, which is essential for its application in research.

Structure Data

  • Molecular Formula: C26H30D7NO3
  • Molecular Weight: 418.62 g/mol
  • SMILES Notation: [2H]C([2H])([2H])C([2H])(C(=O)Oc1ccc(CO)cc1C@Hc2ccccc2)C([2H])([2H])[2H]
Chemical Reactions Analysis

The primary chemical reaction involving fesoterodine-d7 is its hydrolysis to produce 5-hydroxymethyl tolterodine upon administration. This hydrolysis is crucial for activating the drug's pharmacological effects.

Technical Details

  • Reaction Type: Hydrolysis of ester bond
  • Active Metabolite: 5-hydroxymethyl tolterodine
  • Mechanism: Conversion to active form necessary for muscarinic receptor antagonism.
Mechanism of Action

Fesoterodine-d7 acts as a competitive antagonist at muscarinic acetylcholine receptors. Upon conversion to its active metabolite, it inhibits bladder contractions by blocking M3 muscarinic receptors. This inhibition leads to decreased detrusor pressure and reduced urinary urgency and frequency.

Process Data

  • Target Receptors: Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5)
  • Pharmacodynamics: Half-life of active metabolite approximately 7-8 hours; allows for once-daily dosing .
Physical and Chemical Properties Analysis

Fesoterodine-d7 exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Neat liquid or solid form depending on preparation.
  • Storage Temperature: -20°C recommended for stability.

Chemical Properties

  • Solubility: Soluble in organic solvents.
  • Stability: Stable under specified storage conditions.

Relevant Data

  • HPLC Purity: >95% .
Applications

Fesoterodine-d7 serves primarily in scientific research as a stable isotope labeled standard for analytical testing in pharmacokinetics and drug metabolism studies. Its unique deuterated structure allows researchers to track the compound's behavior in biological systems without altering its pharmacological activity significantly.

Scientific Uses

  • Pharmacokinetic studies
  • Drug metabolism research
  • Analytical testing in pharmaceutical development .

This detailed analysis of fesoterodine-d7 highlights its importance as both a therapeutic agent and a valuable tool in pharmaceutical research.

Synthesis and Deuteration Strategies of Fesoterodine-d7

Methodologies for Isotopic Labeling in Antimuscarinic Agents

Deuterium labeling of antimuscarinic agents employs strategic molecular modifications to enhance metabolic stability while preserving pharmacological activity. Fesoterodine-d7, a deuterated analog of the bladder therapeutic fesoterodine, incorporates seven deuterium atoms (D7) at specific positions: three at the methyl group (CD₃) and four at the quaternary carbon with adjacent methyl groups (C(CD₃)₂) of the isobutyryl ester moiety . This targeted deuteration leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower cleavage rates compared to carbon-hydrogen bonds during hepatic metabolism [2]. Consequently, deuterated analogs like Fesoterodine-d7 demonstrate extended half-lives in pharmacokinetic studies without altering receptor binding affinity, as confirmed by consistent pKi values across muscarinic receptor subtypes (M1-M5) relative to non-deuterated fesoterodine [2] [6]. The synthetic routes prioritize regioselectivity to ensure isotopic integrity during large-scale production.

Table 1: Isotopic Labeling Methods for Deuterated Antimuscarinics

MethodDeuterium PositionChemical Yield (%)Isotopic Purity (%)
Esterification (d7-IBC)Isobutyryl (CD₃ & C(CD₃)₂)85–90>98
Reductive AminationAlkyl Chain (Variable)70–7590–95
H/D ExchangeAromatic/Exchangeable Sites<5080–85

Optimization of Deuterium Incorporation via Exchange and Reduction Reactions

Deuterium incorporation in Fesoterodine-d7 primarily utilizes esterification with pre-deuterated isobutyryl chloride-d7 (d7-IBC) rather than direct hydrogen/deuterium (H/D) exchange. The optimized pathway involves:

  • Deuterated Reagent Synthesis: Isobutyric acid-d7 undergoes chlorination using thionyl chloride or oxalyl chloride to generate 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl chloride (d7-IBC) .
  • Esterification: The deuterated acyl chloride reacts with the phenolic intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, under Schotten-Baumann conditions. Triethylamine serves as the base in anhydrous dichloromethane at 0–5°C, achieving yields >85% [5] [7].
  • Reduction Control: Alternative routes employing NaBD₄ reduction of ketone intermediates show lower efficiency (<50% deuterium incorporation) due to reversible exchange and isotopic dilution . The esterification method surpasses H/D exchange catalysis (e.g., using D₂O/Pd/C), which struggles with site-specificity and achieves only 80–85% deuterium enrichment at labile positions [8].

Critical process parameters include:

  • Anhydrous Conditions: Prevents hydrolytic loss of deuterium or acyl chloride functionality [5].
  • Temperature Control: Limits racemization at the benzylic chiral center during esterification [7].
  • Stoichiometric Precision: Ensures complete conversion without di-ester byproducts [1].

Crystallization and Purification Techniques for Deuterated Derivatives

Crystallization of Fesoterodine-d7 fumarate salt is pivotal for achieving polymorphic purity and eliminating non-deuterated impurities. The process employs:

  • Solvent Selection: Methyl ethyl ketone (MEK) or acetone/water mixtures facilitate high-yield crystallization (90–92%) of the fumarate salt [5] [7].
  • Acid-Base Reaction: Fesoterodine-d7 base dissolved in MEK is treated with aqueous fumaric acid (1:1 molar ratio) at 50–60°C, followed by cooling to 0–5°C to precipitate crystalline salt [5].
  • Purification: Recrystallization from heptane/dichloromethane mixtures removes non-deuterated contaminants and residual solvents, enhancing chemical purity to >99.5% and isotopic enrichment to >98% [7].

The crystalline form exhibits identical powder X-ray diffraction (PXRD) patterns to non-deuterated fesoterodine fumarate, confirming isostructural properties [7]. Key analytical controls include:

  • ¹³C-NMR Spectroscopy: Validates deuterium incorporation at δ 18.0–19.5 ppm (diminished methyl signals) [7].
  • HPLC-MS: Monitors isotopic purity via mass shift (m/z 412.2 → 419.2 for [M+H]+) .

Comparative Analysis of Deuteration Efficiency Across Synthetic Pathways

Deuteration efficiency varies significantly with the synthetic approach:

Table 2: Synthetic Pathway Efficiency for Fesoterodine-d7

Synthetic RouteKey StepsOverall Yield (%)Isotopic Purity (%)Major Impurities
Esterification (d7-IBC)Acylation of phenol with d7-IBC78–82>98<0.5% di-ester
Reductive Amination (NaBD₄)Deuteration of ketone precursor45–5090–955–8% non-deuterated analog
H/D Exchange (D₂O/Pd/C)Catalytic exchange on fesoterodine30–3580–8510–15% protiated species

The esterification route demonstrates superior efficiency due to:

  • Chemoselectivity: Minimizes byproducts through site-specific deuterium pre-incorporation in the acyl donor .
  • Scalability: Avoids expensive catalysts and high-pressure D₂O systems [8].
  • Purification Simplicity: Crystalline fumarate salt formation effectively excludes isotopic impurities [5]. In contrast, reductive amination suffers from over-reduction and racemization, while catalytic exchange fails to achieve full deuteration at non-labile sites [8].

Properties

Product Name

Fesoterodine-d7

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

Molecular Formula

C26H37NO3

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1/i1D3,2D3,18D

InChI Key

DCCSDBARQIPTGU-UYZCRKHQSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.